molecular formula C42H50N2O15 B12283359 Bazedoxifene bis-beta-D-glucuronide

Bazedoxifene bis-beta-D-glucuronide

Cat. No.: B12283359
M. Wt: 822.8 g/mol
InChI Key: FMPLVZPGUJCCCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Bazedoxifene bis-beta-D-glucuronide involves the glucuronidation of bazedoxifene. This process typically requires the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to bazedoxifene, resulting in the formation of the bis-beta-D-glucuronide derivative . The reaction conditions often include an aqueous buffer system and a suitable cofactor such as uridine diphosphate glucuronic acid (UDPGA).

Chemical Reactions Analysis

Bazedoxifene bis-beta-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bazedoxifene bis-beta-D-glucuronide has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes and the identification of glucuronide metabolites.

    Biology: It is used in biochemical assays to study the activity of glucuronosyltransferase enzymes and their role in drug metabolism.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of bazedoxifene and its derivatives.

    Industry: It is used in the development of new drugs and therapeutic agents that target estrogen receptors

Mechanism of Action

Bazedoxifene bis-beta-D-glucuronide exerts its effects by modulating estrogen receptors. As a SERM, it can act as both an estrogen receptor agonist and antagonist, depending on the tissue type and target genes . This dual action allows it to provide the beneficial effects of estrogen on bone density while minimizing the risk of estrogen-related side effects. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which regulate gene expression and cellular responses to estrogen .

Comparison with Similar Compounds

Bazedoxifene bis-beta-D-glucuronide can be compared with other similar compounds, such as:

    Raloxifene: Another SERM used in the treatment of osteoporosis and breast cancer prevention.

    Tamoxifen: A SERM used in the treatment and prevention of breast cancer.

    Ospemifene: A SERM used in the treatment of dyspareunia and vaginal atrophy.

What sets this compound apart is its specific glucuronidation, which enhances its solubility and excretion, making it a valuable compound for pharmacokinetic studies and drug development .

Properties

IUPAC Name

6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPLVZPGUJCCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N2O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.